2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde
Overview
Description
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde is an organic compound with the molecular formula C48H32N2O6 and a molar mass of 732.78 g/mol This compound is characterized by its complex structure, which includes multiple formyl and anilino groups attached to a terephthalaldehyde core
Preparation Methods
The synthesis of 2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to further reactions to form the final product. One common synthetic route involves the reaction of terephthalaldehyde with aniline derivatives under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The anilino groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde include:
Tris(4-formylphenyl)amine: Another compound with multiple formyl groups, used in similar research applications.
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde: A structurally related compound with similar chemical properties.
Properties
IUPAC Name |
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2O6/c51-27-33-1-13-41(14-2-33)49(42-15-3-34(28-52)4-16-42)45-21-9-37(10-22-45)47-25-40(32-56)48(26-39(47)31-55)38-11-23-46(24-12-38)50(43-17-5-35(29-53)6-18-43)44-19-7-36(30-54)8-20-44/h1-32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIHMUQSIMZVLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC(=C(C=C4C=O)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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